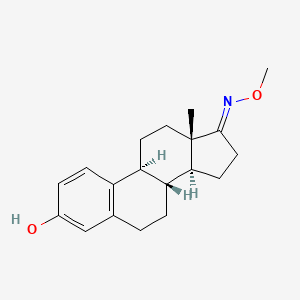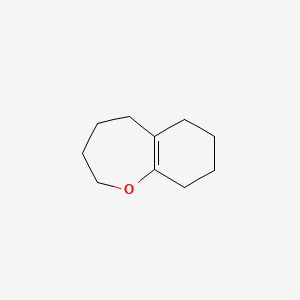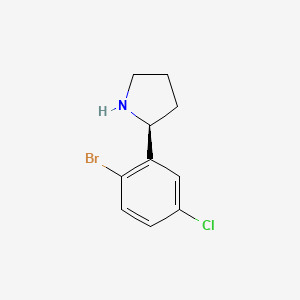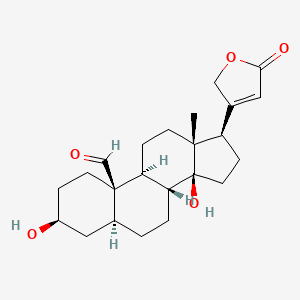
11-Methyloxacycloundecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyloxacycloundecan-2-one is a chemical compound with the molecular formula C₁₁H₂₀O₂. It is also known by its systematic name, 11-methyl-1-oxacycloundecan-2-one. This compound is a member of the oxacycloundecanone family and is characterized by its unique structure, which includes a methyl group attached to the 11th carbon of an oxacycloundecanone ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyloxacycloundecan-2-one typically involves the cyclization of a suitable precursor. One common method is the cyclization of 11-methylundecanoic acid with a dehydrating agent such as phosphorus pentoxide (P₂O₅) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the oxacycloundecanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
11-Methyloxacycloundecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxacycloundecanone ring to a more saturated form.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxacycloundecanones.
Substitution: Various substituted oxacycloundecanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
11-Methyloxacycloundecan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 11-Methyloxacycloundecan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Methylazacycloundecan-2-one: Similar structure but contains a nitrogen atom in the ring.
10-Hydroxyundecanoic acid: Similar carbon chain length but with a hydroxyl group instead of an oxacycloundecanone ring.
Uniqueness
11-Methyloxacycloundecan-2-one is unique due to its specific ring structure and the presence of a methyl group at the 11th carbon. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
3041-15-4 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
11-methyl-oxacycloundecan-2-one |
InChI |
InChI=1S/C11H20O2/c1-10-8-6-4-2-3-5-7-9-11(12)13-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
DDXHTCUYDJEPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


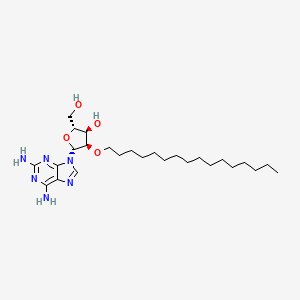
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
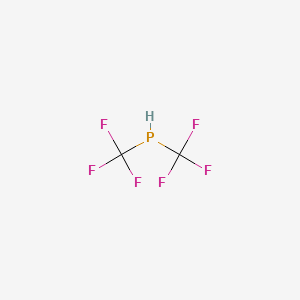
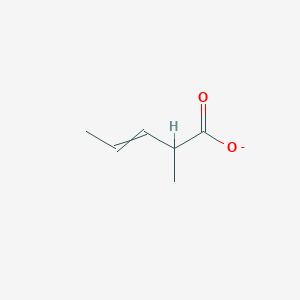
![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)


